molecular formula C14H9NO6 B14639426 3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde CAS No. 54291-82-6

3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde

Cat. No.: B14639426
CAS No.: 54291-82-6
M. Wt: 287.22 g/mol
InChI Key: YSLHFTNDHICDKD-UHFFFAOYSA-N
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Description

3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde is an organic compound with a complex structure that includes both aldehyde and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by formylation and subsequent reactions to introduce the hydroxy group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Reagents such as alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzoic acid.

    Reduction: 3-(4-Formyl-2-aminophenoxy)-4-hydroxybenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate
  • Methyl 3-(4-formyl-2-nitrophenoxy)benzoate
  • (4-Formyl-2-nitrophenoxy)acetic acid

Uniqueness

3-(4-Formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde is unique due to the presence of both aldehyde and nitro groups on the same aromatic ring, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

54291-82-6

Molecular Formula

C14H9NO6

Molecular Weight

287.22 g/mol

IUPAC Name

3-(4-formyl-2-nitrophenoxy)-4-hydroxybenzaldehyde

InChI

InChI=1S/C14H9NO6/c16-7-9-2-4-13(11(5-9)15(19)20)21-14-6-10(8-17)1-3-12(14)18/h1-8,18H

InChI Key

YSLHFTNDHICDKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])O

Origin of Product

United States

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